![molecular formula C10H8N2 B1593082 6-Methyl-1H-indole-5-carbonitrile CAS No. 1000343-22-5](/img/structure/B1593082.png)
6-Methyl-1H-indole-5-carbonitrile
Overview
Description
Synthesis Analysis
Indole derivatives, such as 6-Methyl-1H-indole-5-carbonitrile, have been found in many important synthetic drug molecules . They have been synthesized for a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Molecular Structure Analysis
The molecular structure of 6-Methyl-1H-indole-5-carbonitrile can be represented by the InChI code: 1S/C10H8N2/c1-7-4-10-8 (2-3-12-10)5-9 (7)6-11/h2-5,12H,1H3 .Physical And Chemical Properties Analysis
6-Methyl-1H-indole-5-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Pharmaceutical Research
5-Cyano-6-methyl indole: is recognized as a versatile building block in the synthesis of innovative drug candidates . Its unique molecular structure facilitates the development of targeted therapies for a range of health conditions, including neurological disorders and metabolic imbalances . It has been used as a reactant for the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM) .
Material Science
This compound contributes to the creation of electropolymer films, which are significant in the development of new materials with specific electrical properties . Its reactivity and selectivity make it a sought-after reagent for chemists to create complex molecules with precisely engineered properties .
Organic Synthesis
In organic synthesis, 5-Cyano-6-methyl indole is employed for the chemoselective and regioselective preparation of benzoyl indoles . It serves as a reactant in multicomponent reactions, aiding in the synthesis of various heterocyclic compounds .
Enzyme Inhibition
The compound has applications as an enzyme inhibitor, which is crucial for the development of drugs that target specific enzymes within biological pathways . This can lead to the creation of more effective pharmaceuticals with fewer side effects.
Agriculture
While specific applications of 5-Cyano-6-methyl indole in agriculture are not directly mentioned, indoles in general play a role in the synthesis of compounds that may have agricultural applications . For instance, indole derivatives are used in the design of polycyclic structures that could be relevant in creating new agrochemicals.
Dye Industry
Indoles, including 5-Cyano-6-methyl indole , are important in the dye industry due to their ability to contribute to the synthesis of colorants . The compound’s structure allows for the development of dyes with specific properties for various applications.
Fragrances
Indoles are known to be used in the fragrance industry, and 5-Cyano-6-methyl indole could potentially contribute to the synthesis of aromatic compounds . Its structure can be incorporated into molecules that provide distinct scents for perfumes and other fragrance products.
Biotechnological Applications
Although not directly related to 5-Cyano-6-methyl indole , indoles are being explored for their potential in biotechnological processes, such as the production of fragrances and flavors through microbial cell factories . This opens up possibilities for the compound to be used in innovative ways within the field of biotechnology.
Safety and Hazards
properties
IUPAC Name |
6-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHWDANYXRMLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646651 | |
Record name | 6-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000343-22-5 | |
Record name | 6-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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